1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea is 247.09569129 g/mol and the complexity rating of the compound is 288. The solubility of this chemical has been described as >37.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Research in the realm of urea derivatives, including those structurally similar to N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, has been focused on their synthesis and subsequent chemical characterization. Mustafa et al. (2014) reported on the synthesis of seventeen urea derivatives, aiming to explore their enzyme inhibition and anticancer potential. The methodology involved reacting various isocyanates with primary and secondary amines, demonstrating a versatile approach to generating a wide array of urea compounds, with the anticipation that such methodologies could be applicable to the synthesis of N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea derivatives (Mustafa, Perveen, & Khan, 2014).
Enzyme Inhibition and Anticancer Investigations
The research into urea derivatives has also extended into their potential for enzyme inhibition and anticancer activities. The study by Mustafa et al. included testing the synthesized urea derivatives against various enzymes and observing their effects on a prostate cancer cell line. One of the new compounds showed promising in vitro anticancer activity, highlighting the potential therapeutic applications of such molecules (Mustafa, Perveen, & Khan, 2014).
Antagonistic Properties on Human Adenosine Receptors
Isoquinoline and quinazoline urea derivatives have been studied for their ability to bind to human adenosine A(3) receptors, indicating the potential of urea derivatives, including N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, in modulating receptor activities. This research demonstrates the structural-activity relationships necessary for high affinity binding to adenosine receptors, suggesting a pathway for developing novel therapeutics based on urea derivatives (Muijlwijk-Koezen et al., 2000).
Directed Lithiation Studies
Directed lithiation of urea derivatives, including those related to N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, has been explored for the synthesis of complex organic molecules. Smith et al. (2013) reported on the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating the utility of such reactions in organic synthesis and the potential for creating novel compounds with varying functional groups (Smith, El‐Hiti, & Alshammari, 2013).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-6-11(15-18-8)14-12(16)13-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHQKKIKUNVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640932 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.